2-Methoxy-5-(methoxycarbonyl)benzoic acid
Overview
Description
2-Methoxy-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C10H10O5 . It has an average mass of 210.183 Da and a monoisotopic mass of 210.052826 Da . It is also known by other names such as 1,3-Benzenedicarboxylic acid, 4-methoxy-, 1-methyl ester .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O5/c1-14-8-4-3-6 (10 (13)15-2)5-7 (8)9 (11)12/h3-5H,1-2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the methoxy and methoxycarbonyl groups on the benzene ring.Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of SGLT2 Inhibitors
2-Methoxy-5-(methoxycarbonyl)benzoic acid derivatives are key intermediates in the synthesis of SGLT2 inhibitors, which are used for diabetes therapy. A practical process using this compound has been developed, demonstrating scalability and significant cost reduction (Zhang et al., 2022).
Chemical Modification in Adsorption Studies
Chemical modification of activated carbon using derivatives of this compound has been investigated. This modification enhances the adsorbent's capacity for removing cobalt from aqueous solutions, highlighting the compound's utility in environmental remediation (Gunjate et al., 2020).
Mass Spectrometry Enhancements
Derivatives of this compound have been used as additives in mass spectrometry. These derivatives improve ion yields and signal-to-noise ratios, particularly for high-mass range analytes, enhancing the efficiency of mass spectrometry analyses (Karas et al., 1993).
Synthesis of Novel Compounds
Electrochemical Applications
In electrochemical studies, derivatives of this compound have been used for modifying electrodes. This modification enhances the sensitivity and selectivity of electrochemical detection of biological analytes, demonstrating the compound's potential in biosensing technologies (Sundaram & Kadir, 2017).
Pharmaceutical Development
This compound is involved in the development of pharmaceutical drugs like Repaglinide, a therapeutic for type 2 diabetes. Its derivatives play a crucial role in the structure-activity relationships of hypoglycemic agents (Grell et al., 1998).
Safety and Hazards
The compound is associated with some hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-methoxy-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(13)15-2)5-7(8)9(11)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPAIKJBQLCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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